molecular formula C20H19NO2 B4725115 N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE

Cat. No.: B4725115
M. Wt: 305.4 g/mol
InChI Key: YNTZWNQSDCOJAX-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 2-naphthylmethylamine.

    Reaction Conditions: The key step involves the alkylation of 2-naphthylmethylamine with 1,3-benzodioxole under controlled conditions. This reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or naphthylmethyl moieties are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE can be compared with other benzodioxole derivatives and naphthylmethylamines. Similar compounds include:

The uniqueness of this compound lies in its specific combination of benzodioxole and naphthylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-4-18-11-16(5-7-17(18)3-1)13-21-10-9-15-6-8-19-20(12-15)23-14-22-19/h1-8,11-12,21H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTZWNQSDCOJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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